molecular formula C14H9F3N2 B12533685 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole CAS No. 870450-93-4

1-(4-Trifluoromethylphenyl)-1H-benzoimidazole

Cat. No.: B12533685
CAS No.: 870450-93-4
M. Wt: 262.23 g/mol
InChI Key: KSXNZGIGSBSYLU-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)-1H-benzoimidazole is an organic compound that features a benzoimidazole core substituted with a trifluoromethyl group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole typically involves the reaction of 4-trifluoromethylphenylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process to form the benzoimidazole ring. Commonly used acids for this reaction include hydrochloric acid or sulfuric acid, and the reaction is often carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. For example, the use of palladium catalysts in Suzuki-Miyaura coupling reactions can facilitate the formation of the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoimidazole derivatives.

Scientific Research Applications

1-(4-Trifluoromethylphenyl)-1H-benzoimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoimidazole core can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Trifluoromethylphenyl)-1H-benzoimidazole is unique due to its combination of the benzoimidazole core and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

870450-93-4

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]benzimidazole

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-5-7-11(8-6-10)19-9-18-12-3-1-2-4-13(12)19/h1-9H

InChI Key

KSXNZGIGSBSYLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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